2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine
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Overview
Description
“Cyclopropyl(pyrimidin-2-yl)methanol” is a chemical compound with the CAS number 1339040-34-4 . It has a molecular weight of 150.18 and a molecular formula of C8H10N2O .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The storage conditions and boiling point are not specified .Scientific Research Applications
Pyrimidine Core Applications
The pyranopyrimidine core, including structures related to 2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine, is crucial in the medicinal and pharmaceutical industries due to its extensive synthetic applications and bioavailability. 5H-pyrano[2,3-d]pyrimidine scaffolds, in particular, show a broad range of applicability. They have been intensively investigated for various uses, including the synthesis of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives. These processes often employ hybrid catalysts such as organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts to enhance the synthesis of these compounds, highlighting the compound's relevance in catalyst-driven synthetic pathways (Parmar, Vala, & Patel, 2023).
Importance in Ethylene Action Inhibition
Compounds like 1-methylcyclopropene, though not the same as this compound, share the cyclopropyl group and have been extensively studied for their effects on fruits and vegetables. They act as inhibitors of ethylene perception, significantly impacting the ripening and senescence processes in horticultural products. This chemical has seen rapid adoption in various industries, especially in maintaining the quality of apples and potentially other fruits and vegetables. The compound's ability to inhibit ethylene action opens up possibilities for extending the shelf life and maintaining the quality of perishable goods, which may relate to similar effects or applications of this compound in similar contexts (Watkins, 2006).
Future Directions
properties
IUPAC Name |
2-(4-cyclopropylpyrimidin-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-5-3-9-11-6-4-8(12-9)7-1-2-7/h4,6-7H,1-3,5,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNHKOSKKKEJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NC=C2)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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